N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
CAS No.:
Cat. No.: VC11127132
Molecular Formula: C20H15Cl2N3O2S
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide -](/images/structure/VC11127132.png)
Specification
Molecular Formula | C20H15Cl2N3O2S |
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Molecular Weight | 432.3 g/mol |
IUPAC Name | N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide |
Standard InChI | InChI=1S/C20H15Cl2N3O2S/c21-17-7-5-16(20(22)10-17)12-25-13-18(11-23-25)24-28(26,27)19-8-6-14-3-1-2-4-15(14)9-19/h1-11,13,24H,12H2 |
Standard InChI Key | XYBILMJGISFSRB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three key components:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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2,4-Dichlorobenzyl group: A benzene ring substituted with chlorine atoms at the 2- and 4-positions, linked to the pyrazole via a methylene bridge.
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2-Naphthalenesulfonamide: A sulfonamide group attached to the naphthalene system, which introduces hydrophilicity and hydrogen-bonding capacity.
This trifunctional design is analogous to bioactive pyrazole derivatives reported in medicinal chemistry, such as sodium channel inhibitors and antimicrobial agents .
Calculated Physicochemical Parameters
Using predictive models and data from analogous compounds (e.g., Y205-0315 and PubChem CID 11563451 ), the following properties are inferred:
The dichlorophenyl and naphthalene groups enhance lipophilicity, while the sulfonamide contributes to solubility in polar solvents.
Synthetic Pathways
Key Reaction Steps
While no direct synthesis of this compound is documented, its preparation likely involves:
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Pyrazole Core Formation: Condensation of hydrazines with diketones or alkynes, as demonstrated in the synthesis of (1-(2,4-dichlorophenyl)-1H-pyrazol-4yl) derivatives .
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Benzylation: Alkylation of the pyrazole nitrogen with 2,4-dichlorobenzyl chloride.
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Sulfonylation: Reaction of the 4-amino pyrazole with 2-naphthalenesulfonyl chloride, analogous to sulfonamide couplings in sodium channel inhibitors .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the pyrazole’s 1- and 4-positions requires careful control of reaction conditions.
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Purification: High lipophilicity may necessitate chromatographic techniques with nonpolar solvents.
Biological Activity and Mechanisms
Ion Channel Modulation
Structurally related pyrazole sulfonamides, such as PF-05089771, are potent Naᵥ1.7 inhibitors . The naphthalenesulfonamide moiety in this compound may similarly interact with voltage-sensing domains of ion channels, suggesting potential applications in pain management.
Pharmacokinetic and Toxicity Considerations
Toxicity Risks
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Structural Alerts: The dichlorophenyl group raises flags for potential hepatotoxicity, necessitating in vitro screening.
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Off-Target Effects: Sulfonamides are associated with hypersensitivity reactions, requiring preclinical safety assessments.
Comparative Analysis with Analogous Compounds
The naphthalenesulfonamide group in N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide distinguishes it from these analogs, potentially altering target selectivity and pharmacokinetics.
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